1-Ethynyl-4-methoxymethoxy-benzene

Description

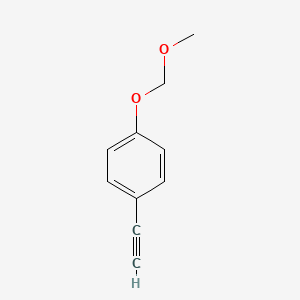

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h1,4-7H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGXVRVPETZAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl 4 Methoxymethoxy Benzene

Catalytic Cross-Coupling Approaches

The formation of the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group is most efficiently accomplished using transition-metal catalysis. Palladium-catalyzed reactions, in particular, have become the cornerstone for the synthesis of 1-Ethynyl-4-methoxymethoxy-benzene.

Palladium-Catalyzed Sonogashira Coupling Protocols

The Sonogashira reaction, a powerful and versatile method for the formation of C(sp²)-C(sp) bonds, is the most widely employed technique for the synthesis of this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of palladium catalyst, the nature of the aryl halide, the solvent, the base, and the reaction temperature.

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br >> Cl. wikipedia.org For instance, the coupling of 1-iodo-4-(methoxymethoxy)benzene (B1312001) would proceed under milder conditions than its bromo- or chloro-analogs. researchgate.net The choice of solvent is also crucial, with amines like triethylamine (B128534) or diethylamine (B46881) often serving as both the base and the solvent. wikipedia.org Other common solvents include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). organic-chemistry.org The base is necessary to neutralize the hydrogen halide formed during the reaction. wikipedia.org

A typical procedure involves the reaction of an aryl halide, such as 1-bromo-4-(methoxymethoxy)benzene (B1279410), with a protected or terminal alkyne like trimethylsilylacetylene (B32187). The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as PdCl₂(PPh₃)₂ or Pd(OAc)₂. nih.gov

Table 1: Optimization of Sonogashira Coupling Conditions

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Iodo-4-(methoxymethoxy)benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | >90 |

| 2 | 1-Bromo-4-(methoxymethoxy)benzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 85 |

| 3 | 1-Bromo-4-(methoxymethoxy)benzene | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Toluene/H₂O | 100 | 88 |

| 4 | 1-Chloro-4-(methoxymethoxy)benzene | Phenylacetylene | Pd₂(dba)₃ (1) / XPhos (2) | - | Cs₂CO₃ | Dioxane | 120 | 75 |

Note: The data in this table is illustrative and based on typical conditions reported for similar Sonogashira couplings. Actual yields may vary depending on the specific reaction setup.

The Sonogashira reaction traditionally employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.orglibretexts.org The primary role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the terminal alkyne itself and readily undergoes transmetalation with the palladium(II) complex in the catalytic cycle, facilitating the crucial carbon-carbon bond formation. libretexts.org The use of a copper co-catalyst generally allows the reaction to proceed at lower temperatures and with faster reaction rates. libretexts.org However, a significant drawback of using copper is the potential for the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), which can reduce the yield of the desired cross-coupled product. nih.gov In some cases, particularly with more reactive aryl halides, copper-free Sonogashira protocols have been developed to mitigate this side reaction. organic-chemistry.org

The choice of ligand coordinated to the palladium center has a profound impact on the catalytic efficiency and selectivity of the Sonogashira coupling. Phosphine ligands are the most commonly used, with triphenylphosphine (B44618) (PPh₃) being a classic example. wikipedia.org However, for less reactive aryl halides, such as aryl chlorides, or for improving reaction rates and catalyst turnover numbers, more sophisticated ligands are often required.

Other Transition-Metal Catalyzed Carbon-Carbon Bond Formations

While palladium catalysis is dominant, other transition metals have been explored for the synthesis of arylalkynes. For instance, gold-catalyzed reactions have been shown to be effective in activating alkynes. nih.gov A dual catalytic system combining gold and palladium has been developed for Sonogashira-type couplings, where the gold catalyst facilitates the formation of a gold acetylide that then participates in the palladium catalytic cycle. This can sometimes offer advantages in terms of selectivity and functional group tolerance.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the availability of suitable precursors. The key starting materials are typically a halogenated phenol (B47542), which is then protected, and an acetylene (B1199291) source.

A common starting material is 4-bromophenol (B116583) or 4-iodophenol. nih.gov The hydroxyl group is protected to prevent interference with the subsequent coupling reaction. A methoxymethyl (MOM) ether is a common choice for this protection due to its relative stability under the basic conditions of the Sonogashira reaction and its straightforward cleavage under acidic conditions. wikipedia.org The protection is typically achieved by reacting the phenol with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org This yields the key precursor, 1-bromo-4-(methoxymethoxy)benzene or its iodo-analogue.

The ethynyl group can be introduced in a protected form, most commonly as ethynyltrimethylsilane. Following the Sonogashira coupling, the trimethylsilyl (B98337) (TMS) protecting group is readily removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or with a base like potassium carbonate in methanol (B129727) to afford the terminal alkyne.

Alternatively, the ethynyl group can be constructed from an aldehyde precursor, such as 4-(methoxymethoxy)benzaldehyde. Two common methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. organic-chemistry.orgwikipedia.orgwikipedia.orgchemeurope.com

Corey-Fuchs Reaction: This two-step process involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine to form a dibromoalkene. organic-chemistry.orgwikipedia.org Subsequent treatment with a strong base like n-butyllithium effects an elimination and metal-halogen exchange to generate the terminal alkyne. organic-chemistry.orgwikipedia.org

Seyferth-Gilbert Homologation: This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent to convert the aldehyde directly into a terminal alkyne in a one-pot procedure. wikipedia.orgchemeurope.comsynarchive.com

Preparation of Halogenated Benzylic and Phenolic Precursors

The synthesis of this compound typically commences with a commercially available or synthetically prepared halogenated phenolic compound. A common and logical precursor is a para-substituted bromophenol or iodophenol, which serves as a scaffold for the subsequent installation of the methoxymethoxy and ethynyl groups.

One of the most direct starting materials is 4-bromophenol. This compound provides the necessary bromine atom at the para-position, which is crucial for the regioselective introduction of the ethynyl moiety in a later step. An alternative is 4-iodophenol, which can also be used effectively in cross-coupling reactions. The choice between a bromo or iodo precursor can influence reaction conditions, with iodides generally being more reactive. wikipedia.org

In some synthetic routes, a halogenated benzaldehyde, such as 4-bromobenzaldehyde, may be utilized. prepchem.com This can be converted to the corresponding phenol through various methods, although direct halogenation of phenol is often more straightforward. The oxidation of 4-bromobenzyl alcohol can also yield 4-bromobenzaldehyde. orgsyn.org

The primary goal in this initial stage is to have a benzene (B151609) ring substituted with a halogen (most commonly bromine) at what will become the C-1 position of the final product, and a hydroxyl group at the C-4 position, which will be protected in a subsequent step. The halogen serves as a handle for the introduction of the ethynyl group via cross-coupling chemistry.

| Precursor | Formula | Molar Mass ( g/mol ) | Key Role |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Source of the brominated benzene ring |

| 4-Iodophenol | C₆H₅IO | 219.99 | Alternative halogenated precursor |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | A related compound with a methyl ether instead of a free hydroxyl. wikipedia.org |

Regioselective Introduction of the Ethynyl Moiety

The introduction of the ethynyl group at the para-position of the methoxymethoxy-protected benzene ring is most effectively achieved through a Sonogashira cross-coupling reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org

The general scheme for this step involves the reaction of the halogenated precursor, such as 1-bromo-4-(methoxymethoxy)benzene, with a suitable source of the ethynyl group. A common reagent for this purpose is trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and allowing for controlled reaction. wikipedia.org

The Sonogashira reaction is typically carried out under mild conditions, often at room temperature, in the presence of a base like an amine (e.g., triethylamine or diethylamine), which also can act as the solvent. wikipedia.org The base is necessary to neutralize the hydrogen halide formed as a byproduct of the coupling reaction. wikipedia.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

After the successful coupling of the trimethylsilylacetylene to the benzene ring, the TMS group is removed to reveal the terminal ethynyl group. This deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions. wikipedia.orgscielo.br

The regioselectivity of this reaction is dictated by the position of the halogen on the starting precursor, ensuring the ethynyl group is introduced specifically at the desired position.

Table of Sonogashira Reaction Components:

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-4-(methoxymethoxy)benzene | Provides the aromatic scaffold |

| Alkyne Source | Trimethylsilylacetylene | Introduces the protected ethynyl group. wikipedia.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Main cross-coupling catalyst. scielo.br |

| Copper Co-catalyst | CuI | Activates the alkyne. scielo.br |

Strategies for Methoxymethoxy Group Installation and Protection

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions, particularly basic and weakly acidic environments. nih.govadichemistry.com The installation of the MOM group onto the phenolic precursor, such as 4-bromophenol, is a critical step that precedes the introduction of the ethynyl moiety.

The most common method for installing a MOM group involves the reaction of the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org A frequently used base is N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org This reaction is typically carried out in an inert solvent like dichloromethane. The base serves to deprotonate the phenol, forming a phenoxide that then acts as a nucleophile to displace the chloride from MOMCl.

Alternative reagents for MOM protection include dimethoxymethane (B151124) (methylal) in the presence of a Lewis acid or a dehydrating agent like phosphorus pentoxide. adichemistry.com

Once installed, the MOM group is stable to a variety of reagents used in subsequent synthetic steps, including the conditions of the Sonogashira coupling. adichemistry.com The stability of the MOM group is crucial for the successful synthesis of this compound, as it prevents the free phenolic hydroxyl group from interfering with the palladium-catalyzed cross-coupling reaction.

The removal of the MOM group, if required in a larger synthetic scheme, is typically achieved under acidic conditions. adichemistry.comwikipedia.org This can be accomplished by treatment with acids such as hydrochloric acid in methanol or with Lewis acids. adichemistry.comresearchgate.net For phenolic MOM ethers, chemoselective deprotection can be achieved using reagents like silica-supported sodium hydrogen sulfate (B86663). organic-chemistry.org

Table of MOM Protection Reagents and Conditions:

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | Room Temperature. adichemistry.comwikipedia.org |

Reactivity and Chemical Transformations of 1 Ethynyl 4 Methoxymethoxy Benzene

Reactions Involving the Terminal Alkyne Functionality

The reactivity of the terminal alkyne in 1-Ethynyl-4-methoxymethoxy-benzene is central to its utility in synthetic organic chemistry. This functionality allows for the construction of more complex molecular architectures through reactions such as cycloadditions and cross-coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization Strategies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.org This reaction is known for its mild conditions, high yields, and exceptional functional group tolerance, making it a powerful tool for molecular functionalization. acs.orgrsc.org The reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. rhhz.netnih.gov

A key feature of the CuAAC reaction is its high regioselectivity. The copper-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition exclusively yields the 1,4-disubstituted regioisomer of the 1,2,3-triazole. rhhz.net This is in contrast to the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers. The mechanism of the CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the 1,4-disubstituted triazole product. This high level of regiocontrol is a significant advantage, as it simplifies product purification and ensures the desired isomer is obtained. For instance, the reaction of this compound with various azides under CuAAC conditions consistently produces the corresponding 1-(aryl/alkyl)-4-(4-methoxymethoxy)phenyl-1H-1,2,3-triazole.

The CuAAC reaction of this compound has been successfully demonstrated with a wide range of azide partners. This includes both aliphatic and aromatic azides, which can be generated in situ from the corresponding halides, or used as pre-formed reagents. nih.gov The reaction tolerates a variety of functional groups on the azide partner, including those with both electron-donating and electron-withdrawing properties. rhhz.net

However, there can be limitations. For example, some reactions involving bulky or electronically demanding azide partners may result in lower yields. nih.gov The choice of solvent and copper source can also influence the reaction efficiency. Deep eutectic solvents (DES) have been explored as an environmentally friendly medium for this reaction, though transformations involving in situ generated azides from alkyl and aryl halides were found to be less effective in this system. mtsu.edu

Table 1: Examples of CuAAC Reactions with this compound This table is for illustrative purposes and does not represent an exhaustive list.

| Azide Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl azide | 1-Benzyl-4-(4-(methoxymethoxy)phenyl)-1H-1,2,3-triazole | Good to High | researchgate.net |

| Phenyl azide | 1-(4-(Methoxymethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole | Good to High | rhhz.net |

| Azido-functionalized nucleoside analogue | Complex triazole-nucleoside conjugate | 68-80 | nih.gov |

Cross-Coupling Reactions for Extended Conjugation Systems

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations. These reactions are widely used to create extended π-conjugated systems, which are of interest in materials science and medicinal chemistry.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a highly reliable and versatile method for the synthesis of disubstituted alkynes. beilstein-journals.orgresearchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

This compound readily participates in Sonogashira couplings with a wide variety of aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order I > Br > Cl. wikipedia.org The reaction is compatible with a broad range of functional groups on the aryl or heteroaryl halide, including both electron-rich and electron-poor systems. This allows for the synthesis of a diverse library of unsymmetrical diarylacetylenes. amazonaws.comscielo.br Copper-free and ligand-free Sonogashira protocols have also been developed, offering milder and more environmentally friendly conditions. nih.gov

Table 2: Sonogashira Coupling of this compound with Various Halides This table is for illustrative purposes and does not represent an exhaustive list.

| Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂, CuI, Dabco | 1-((4-Nitrophenyl)ethynyl)-4-(methoxymethoxy)benzene | Quantitative | nih.gov |

| 1-Bromo-3,5-diiodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Bromo-3,5-bis((4-(methoxymethoxy)phenyl)ethynyl)benzene | Moderate to Good | scielo.br |

| Various Aryl Iodides and Bromides | Pd on charcoal | Corresponding diarylacetylenes | Good to Excellent | nih.govresearchgate.net |

| Aryl Iodides | Pd(OAc)₂, 4-aminobenzoic acid | Corresponding diarylacetylenes | Not specified | researchgate.net |

Beyond the Sonogashira reaction, the terminal alkyne of this compound can participate in other cross-coupling reactions. These include:

Decarbonylative Sonogashira Coupling: This variant utilizes carboxylic acids as the electrophilic partner, which undergo decarbonylation prior to coupling. This provides an alternative to aryl halides and expands the scope of accessible substrates. rsc.org

Coupling with Diazo Compounds: Copper-catalyzed coupling with diazo compounds can provide access to 3-alkynoates under non-basic conditions. organic-chemistry.org

Coupling with Alkylzinc Reagents: Palladium-catalyzed cross-coupling with alkylzinc reagents at room temperature allows for the formation of C(sp)-C(sp³) bonds. organic-chemistry.org

Coupling with N-Tosylhydrazones: A copper-catalyzed cross-coupling with N-tosylhydrazones can also lead to the formation of C(sp)-C(sp³) bonds. organic-chemistry.org

These alternative cross-coupling methods further highlight the versatility of the terminal alkyne functionality for constructing diverse molecular frameworks.

Addition and Cycloaddition Reactions of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in a variety of addition and cycloaddition reactions. These transformations are fundamental to its role as a synthetic intermediate, enabling the construction of more complex molecular architectures. For the closely related compound 4-ethynylanisole (B14333), which shares the same core structure save for the protecting group, several such reactions are well-documented. It has been used in 1,3-dipolar cycloadditions with acceptor-cyclopropylmethylsilanes to yield functionalized cyclopentenes and in [4 + 2] cycloaddition reactions for synthesizing photoluminescent 1,2-dihydrophosphinines. nih.gov

The terminal alkyne of this compound is susceptible to electrophilic additions. A key example of this reactivity is hydroamination, where an N-H bond adds across the triple bond. Analogy with 4-ethynylanisole suggests that the title compound can participate in gold(III)-catalyzed hydroamination reactions to produce N-vinylindoles. nih.gov This type of transformation is valuable for the synthesis of nitrogen-containing heterocycles. The reaction proceeds via activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the amine.

The ethynyl group can act as a terminating function in intramolecular cyclization cascades. In biomimetic polyene cyclizations, the phenylacetylenic group has been shown to participate as a terminator, leading to the formation of steroidal structures. acs.org Another potential pathway is intramolecular electrophilic cyclization. For instance, treatment of related 1-(biphenyl-2-yl)alkynones with iodine monochloride (ICl) induces an electrophilic iodocyclization that selectively occurs at the ipso-position of the alkyne-bearing ring to form spiroconjugated molecules. nih.gov For this compound, intramolecular cyclization could be envisioned by introducing a suitable reactive chain at a position ortho to either of the existing substituents, which could then engage the alkyne moiety to form a new fused ring system.

Transformations of the Methoxymethoxy Group

The methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl function. Its utility stems from its relative stability under many reaction conditions and the variety of methods available for its selective removal. youtube.com

The cleavage of the MOM group to reveal the parent phenol (B47542), 4-ethynylphenol, is a crucial transformation. This deprotection can be achieved under a range of acidic conditions. youtube.com A variety of reagents have been developed for this purpose, offering different levels of selectivity and mildness, which is critical for a substrate containing a reactive alkyne. A simple and efficient method for the chemoselective deprotection of phenolic MOM ethers involves using silica-supported sodium hydrogen sulfate (B86663) at room temperature. libretexts.org More specialized methods for aromatic MOM ethers include the use of trialkylsilyl triflates, such as triethylsilyl triflate (TESOTf), in the presence of 2,2′-bipyridyl. wikipedia.org This system allows for the conversion of the aromatic MOM ether into a silyl (B83357) ether under conditions that may leave other functional groups, including aliphatic MOM ethers, intact. wikipedia.org

| Reagent/Catalyst | Conditions | Selectivity | Reference(s) |

| Silica-supported NaHSO₄ | Room Temperature | Chemoselective for phenolic MOM ethers | libretexts.org |

| ZnBr₂ / n-PrSH | < 10 minutes | High yield and selectivity | rsc.org, organicchemistrytutor.com |

| NbCl₅ | - | Effective for MOM ethers of phenols | rsc.org |

| Iodine in Methanol (B129727) | - | Useful for ortho-MOM ethers | rsc.org |

| Lewis/Brønsted Acids | Varies | General cleavage | youtube.com |

| TESOTf / 2,2′-Bipyridyl | 0-80 °C | Chemoselective for aromatic vs. aliphatic MOM ethers | wikipedia.org |

The robustness of the MOM protecting group is essential for its utility in multi-step synthesis. It must withstand various reaction conditions targeted at other parts of the molecule, such as the ethynyl group or the aromatic ring. The MOM ether linkage is generally stable to a wide range of non-acidic reagents. libretexts.org This compatibility allows for transformations like metal-catalyzed cross-coupling reactions at the alkyne terminus without premature deprotection.

| Condition Type | Reagents/Conditions | Stability of MOM Group | Reference(s) |

| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable | libretexts.org |

| Nucleophiles | RLi, RMgX, Enolates, Amines | Stable | libretexts.org |

| Reductants | H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄ | Stable | libretexts.org |

| Oxidants | KMnO₄, OsO₄, CrO₃/Py, MnO₂ | Stable | libretexts.org |

Aromatic Ring Reactivity

The benzene (B151609) ring in this compound is disubstituted in a para-arrangement, and its reactivity towards electrophilic aromatic substitution is governed by the electronic properties of both the methoxymethoxy and the ethynyl groups. wikipedia.orgmsu.edu

The methoxymethoxy group, like other alkoxy groups, is a powerful activating group and an ortho, para-director. organicchemistrytutor.com, youtube.com It donates electron density to the aromatic ring through resonance (+M effect), increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it. organicchemistrytutor.com, wikipedia.org Since the para position is already occupied by the ethynyl group, the MOM group strongly directs incoming electrophiles to the two equivalent ortho positions (C-3 and C-5).

Conversely, the ethynyl group is generally considered a deactivating group in electrophilic aromatic substitution. rsc.org This is due to the sp-hybridized carbon's electron-withdrawing inductive effect (-I effect). However, it can also exert an electron-releasing resonance effect (+M effect). rsc.org Studies have shown that the ethynyl group deactivates the meta position more significantly than the para position, which is consistent with this dual electronic nature. rsc.org

In this compound, these effects are combined. The powerful activating and ortho, para-directing nature of the methoxymethoxy group is the dominant influence. msu.edu Therefore, electrophilic substitution reactions are expected to occur primarily at the positions ortho to the MOM group (C-3 and C-5), which are also meta to the deactivating ethynyl group. The strong activation by the MOM group overcomes the deactivation by the ethynyl group, rendering the ring susceptible to substitution at these specific sites.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The unique combination of a rigid aromatic core and a reactive alkyne handle makes 1-ethynyl-4-methoxymethoxy-benzene a valuable precursor for constructing intricate and high-value molecular structures.

Synthesis of Polyaromatic Hydrocarbons and Extended Conjugated Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of two or more fused benzene (B151609) rings. medchemexpress.comcymitquimica.comresearchgate.netnih.gov The synthesis of complex PAHs and extended π-conjugated systems often relies on strategic bond-forming reactions where terminal alkynes are key reactants. rsc.orgresearchgate.net this compound, through its alkyne group, can participate in a variety of cyclization and annulation reactions to build up larger aromatic frameworks.

Key synthetic strategies include:

Diels-Alder Reactions: The alkyne can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. For instance, its analogue, 4-ethynylanisole (B14333), has been used in [4+2] cycloadditions to synthesize photoluminescent 1,2-dihydrophosphinines. medchemexpress.comsigmaaldrich.comsigmaaldrich.com This type of reaction provides a powerful method for constructing six-membered rings, which can subsequently be aromatized to form part of a larger PAH system.

Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, platinum, and gold, are known to catalyze the cyclization of enynes or diynes to form aromatic rings. nih.gov A prominent example is the Sonogashira coupling reaction, which can be used to couple the alkyne with an aryl halide, followed by an intramolecular cyclization to build a fused ring system. nih.gov This methodology is versatile and allows for the synthesis of specifically substituted PAHs.

Bergman and Larock Cyclizations: These and other related pericyclic and transition-metal-catalyzed reactions can construct aromatic rings from precursors derived from terminal alkynes.

The presence of the methoxymethoxy group provides an additional point of functionality. After the construction of the core PAH structure, the MOM group can be selectively removed to unmask a phenol (B47542), which can be used for further functionalization, such as introducing solubilizing groups or linking the PAH to other molecular units.

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all reactants. nih.gov This approach aligns with the principles of green chemistry by reducing waste, saving time, and increasing atom economy. nih.gov Terminal alkynes are valuable substrates in several MCRs.

This compound can serve as the alkyne component in reactions such as:

A³ Coupling (Aldehyde-Alkyne-Amine): This is a well-established MCR that produces propargylamines. The reaction involves the condensation of an aldehyde and an amine to form an iminium ion, which is then attacked by the acetylide derived from the terminal alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" can be performed as a three-component reaction. For example, 4-ethynylanisole has been used in a copper-catalyzed reaction with an arylboronic acid and sodium azide (B81097) to synthesize trisubstituted 1,2,4-triazoles. sigmaaldrich.comsigmaaldrich.com This demonstrates the utility of such alkynes in rapidly generating complex heterocyclic scaffolds.

Ugi and Passerini Reactions: While less common, variations of these isocyanide-based MCRs can incorporate alkyne functionalities through post-MCR transformations or by using alkyne-containing starting materials.

The use of this compound in MCRs allows for the rapid generation of molecular diversity, creating libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Design of Supramolecular Building Blocks

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into larger, ordered structures is a key goal in this field. This compound possesses several features that make it an attractive candidate for a supramolecular building block:

π-π Stacking: The electron-rich benzene ring can participate in π-π stacking interactions, which are crucial for the assembly of many supramolecular architectures.

Hydrogen Bonding: The terminal alkyne C-H bond can act as a weak hydrogen bond donor, while the π-system of the alkyne and the oxygen atoms of the methoxymethoxy group can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule has a permanent dipole moment due to the electron-donating methoxymethoxy group, leading to dipole-dipole interactions that can influence molecular packing.

By modifying the substitution pattern or introducing other functional groups, it is possible to program the self-assembly of derivatives of this compound into specific supramolecular structures like liquid crystals, gels, or molecular containers.

Integration into Polymer and Advanced Material Systems

The incorporation of rigid, electronically active units like this compound into polymers can lead to materials with unique and desirable properties for advanced applications.

Development of Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. This structure imparts semiconductor properties, making them suitable for various electronic applications. Terminal alkynes are fundamental monomers for synthesizing certain classes of conjugated polymers.

This compound can be polymerized through several methods:

Sonogashira Polycondensation: This is a powerful method for creating alternating copolymers. By reacting a dihaloaromatic monomer with a diethynyl aromatic monomer (or a monomer containing both functionalities), a wide range of conjugated polymers can be synthesized. mdpi.com The title compound can be used as a mono-functional end-capper to control molecular weight or can be converted into a di-functional monomer for polymerization.

Glaser-Hay Coupling: This is an oxidative coupling of terminal alkynes to form diynes (1,3-butadiyne linkage). Polymerization of di-ethynyl monomers via this method leads to poly(diacetylene)s, an important class of conjugated polymers.

Alkyne Metathesis: This method allows for the synthesis of poly(phenyleneethynylene)s (PPEs) and other alkyne-containing polymers.

The resulting polymers would feature phenylene-ethynylene units in their backbone, contributing to rigidity and electronic conjugation. The methoxymethoxy side group would enhance solubility, which is often a challenge in processing conjugated polymers, and could be deprotected to introduce hydroxyl groups along the polymer chain for cross-linking or sensing applications.

Applications in Optoelectronic Materials

The electronic properties of materials derived from this compound make them promising for optoelectronic devices, which source, detect, and control light.

Organic Light-Emitting Diodes (OLEDs): Conjugated polymers and oligomers containing phenylene-ethynylene units are often highly fluorescent. The electron-donating methoxymethoxy group can tune the HOMO-LUMO energy levels of the material, thereby controlling the color of the emitted light. By incorporating this monomer into a copolymer, the emission properties can be finely adjusted.

Organic Photovoltaics (OPVs): In OPVs, or solar cells, conjugated polymers act as the light-absorbing and charge-transporting layer. The introduction of ethynylene spacers can influence the polymer's band gap and absorption spectrum. mdpi.com The donor-acceptor approach is a common strategy in designing low band-gap polymers for OPVs, and a monomer like this compound could serve as part of the electron-donating block in such a system. mdpi.com

Organic Field-Effect Transistors (OFETs): The rigidity and potential for ordered packing of polymers containing this unit could lead to high charge carrier mobilities, a key requirement for transistor applications.

The versatility of this compound as a building block allows for the systematic tuning of material properties, making it a valuable component in the design of next-generation organic electronic devices.

Exploration of Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This process is often attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission.

While the direct incorporation of this compound into AIE-active systems is not extensively documented in dedicated studies, its structural motifs are relevant to the design of AIE luminogens (AIEgens). The ethynylphenyl group is a common component in many AIE-active molecules. It can be readily coupled with other aromatic systems, such as tetraphenylethylene (B103901) (TPE), a well-known AIEgen core, through reactions like the Sonogashira cross-coupling. wikipedia.org

The methoxymethoxy (MOM) protecting group on the phenyl ring offers a synthetic handle. After the construction of a larger AIE-active scaffold, the MOM group can be cleaved to reveal a hydroxyl group. This functionality can then be used to tune the photophysical properties of the AIEgen, for instance, by altering its solubility, aggregation behavior, or introducing sensitivity to environmental stimuli like pH.

Fabrication of Organic Frameworks

Organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are a class of porous crystalline materials with well-defined structures and high surface areas. researchgate.netescholarship.org The terminal alkyne group of this compound makes it a prime candidate for use as a building block or "linker" in the synthesis of these materials, particularly through alkyne-based coupling reactions.

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org This reaction is widely employed in the synthesis of COFs. In principle, this compound could be co-polymerized with multifunctional aryl halides to form extended, porous networks. The resulting frameworks would possess ethynyl-aryl linkages, contributing to the rigidity and electronic conjugation of the material.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

No published data is available.

Elucidation of Reaction Mechanisms via Computational Modeling

No published data is available.

Predictive Studies of Reactivity and Selectivity

No published data is available.

Conformational Analysis and Intermolecular Interactions

No published data is available.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is a paramount objective in modern chemical synthesis. chemistryjournals.netmdpi.com Future research on 1-Ethynyl-4-methoxymethoxy-benzene will likely focus on developing synthetic pathways that are more environmentally benign and economically viable than traditional methods.

Key objectives in this area include:

Minimizing Hazardous Waste: Traditional syntheses of ethynylphenols, the precursors to the title compound, may involve multi-step processes that generate significant waste. researchgate.net Green chemistry aims to reduce this by designing routes with higher atom economy and a better E-factor (the ratio of waste to product). nih.gov

Safer Solvents and Reagents: Research will aim to replace hazardous solvents and reagents with safer alternatives. nih.gov This could involve exploring water-based reaction media or other green solvents to minimize environmental impact. chemistryjournals.net

Energy Efficiency: Developing catalytic systems that operate under milder conditions (lower temperatures and pressures) will reduce the energy consumption of the synthesis. mdpi.com This includes optimizing catalyst loading and turnover numbers in coupling reactions like the Sonogashira coupling, which is often used to install the ethynyl (B1212043) group.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Starting Material | p-Iodophenol | 4-Hydroxybenzaldehyde |

| Key Transformations | Protection, Sonogashira Coupling | One-pot derivatization, C-H activation |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), Triethylamine (B128534) | Recyclable solvents (e.g., Toluene), water, or solvent-free conditions mdpi.com |

| Catalyst | Homogeneous Palladium/Copper catalysts | Heterogeneous, recyclable nanocatalysts |

| Byproducts | Stoichiometric metallic salts, organic waste | Minimal byproducts, recyclable catalysts |

| E-Factor nih.gov | High | Low |

Expanding the Reactivity Profile for Novel Transformations

The terminal alkyne of this compound is a gateway to a vast array of chemical transformations. While it is a known partner in standard cross-coupling reactions, future work will explore its participation in more complex and novel reaction cascades to generate molecular diversity.

Advanced Cycloaddition Reactions: Beyond simple Diels-Alder reactions, the ethynyl group can engage in more sophisticated cycloadditions. For instance, its reaction with tetracyanoethylene (B109619) (TCNE) could lead to a formal [2+2] cycloaddition, forming highly functionalized 1,1,4,4-tetracyanobutadienyl (TCBD) chromophores, which have interesting redox properties. researchgate.net Another promising avenue is the titanium-catalyzed [2+2+1] cycloaddition with other alkynes and azobenzenes to selectively synthesize multisubstituted pyrroles. nih.govnih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to link the molecule to biomolecules, polymers, or other synthons to create functional conjugates.

Enantioselective Transformations: Developing catalytic systems for the enantioselective addition of nucleophiles to the alkyne would provide access to chiral building blocks, which are highly valuable in medicinal chemistry.

Post-Transformation Deprotection: A key feature is the MOM protecting group. After performing novel transformations at the alkyne terminus, the MOM ether can be selectively cleaved to unmask the phenol (B47542). This phenol can then participate in a second set of reactions (e.g., etherification, esterification, or O-arylation), enabling the synthesis of highly complex, multifunctional molecules from a single precursor.

Table 2: Potential Novel Reactions and Applications

| Reaction Type | Reagents | Potential Product Class | Potential Application |

|---|---|---|---|

| [2+2+1] Cycloaddition | Internal alkyne, Azobenzene, Ti-catalyst nih.gov | Pentasubstituted Pyrroles | Pharmaceuticals, Organic Materials |

| [2+2] Cycloaddition | Tetracyanoethylene (TCNE) researchgate.net | Tetracyanobutadienyl Chromophores | Redox-Switches, Non-linear Optics |

| Azide-Alkyne Click Chemistry | Organic Azides, Cu(I) catalyst | 1,2,3-Triazoles | Bioconjugation, Materials Science |

| Reductive Functionalization | Boron reagents, Catalysts | Substituted Alkenes | Synthetic Intermediates |

Exploration of Advanced Materials Applications with Tailored Properties

The rigid, linear structure imparted by the ethynylbenzene core makes this compound an excellent candidate for the construction of advanced organic materials with tailored optoelectronic and physical properties.

Conjugated Polymers: The polymerization of ethynyl-substituted aromatics can yield polyacetylene derivatives. researchgate.net Polymerizing this compound could produce a conjugated polymer with potentially useful photoluminescent and semiconducting properties. The MOM group offers a unique advantage: after polymerization, its removal would yield a poly(4-ethynylphenol). The resulting phenolic hydroxyl groups could dramatically alter the polymer's solubility, processability, and electronic properties, and allow for further functionalization or cross-linking.

Organic Electronics: Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the aromatic ring or by extending the conjugated system makes it a versatile platform for creating new materials.

Liquid Crystals: The rod-like shape of ethynylbenzene derivatives is a common motif in liquid crystalline materials. researchgate.net By attaching appropriate mesogenic units, it is conceivable to design liquid crystals derived from this compound for display and sensor applications.

Table 3: Hypothetical Properties of a Polymer Derived from this compound (Based on analogous poly(1-ethynyl-4-phenoxybenzene) data researchgate.net)

| Property | Projected Value | Significance |

|---|---|---|

| UV-visible Absorption (λmax) | ~350 nm | Indicates electronic conjugation, relevant for light-harvesting applications. |

| Photoluminescence (PL) max | ~450 nm | Emission in the blue region of the visible spectrum, useful for OLEDs. |

| Photon Energy | ~2.7 eV | Corresponds to the energy of emitted light. |

| Band Gap | ~3.0 eV | Determines the semiconducting properties of the material. |

Integration into Flow Chemistry and Automation Platforms

To accelerate discovery and improve manufacturing efficiency, future research will focus on adapting the synthesis and reactions of this compound to modern high-throughput technologies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety (especially for handling energetic compounds like alkynes), precise control over reaction parameters, and improved scalability. mdpi.com The synthesis of the compound and its subsequent derivatization (e.g., click reactions, couplings) are ideal candidates for translation to flow reactor systems.

Automated Synthesis: The use of automated synthesis platforms can dramatically accelerate the creation of compound libraries for screening purposes. synplechem.com For example, an automated system could use a stock solution of this compound and react it with a diverse set of partners (e.g., a plate of different organic azides for click chemistry) in a parallel format, rapidly generating a library of new triazole derivatives for biological or materials testing. synplechem.comchemistryworld.com This approach streamlines the process from reaction to purification, minimizing manual intervention.

Table 4: Batch vs. Flow Chemistry for a Hypothetical Derivatization

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, can lead to hotspots | Highly efficient, superior control |

| Safety | Higher risk with energetic reagents due to large volumes | Inherently safer due to small reaction volumes at any given time nih.gov |

| Scalability | Difficult, often requires re-optimization | Straightforward by running the system for a longer time ("scaling-out") |

| Reaction Time | Minutes to hours | Seconds to minutes |

| Reproducibility | Can be variable between batches | High, due to precise digital control |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Ethynyl-4-methoxymethoxy-benzene?

Methodological Answer: The synthesis typically involves Sonogashira coupling as a critical step to introduce the ethynyl group. A common approach includes:

Precursor Preparation : Start with a halogenated benzene derivative (e.g., 4-methoxymethoxy-bromobenzene).

Coupling Reaction : React with a terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in a basic medium (e.g., triethylamine).

Deprotection : Remove protecting groups (e.g., methoxymethoxy) under mild acidic conditions.

Key Considerations :

- Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to balance yield and side reactions.

- Monitor reaction progress via TLC or GC-MS.

Reference : Similar protocols are validated for analogous ethynyl-substituted benzene derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxymethoxy (-OCH₂O-) protons (δ 3.3–3.5 ppm) and ethynyl proton (δ 2.8–3.1 ppm).

- ¹³C NMR : Confirm ethynyl carbon signals (δ 70–90 ppm) and aromatic carbons.

- IR Spectroscopy : Detect alkyne C≡C stretch (~2100 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry using SHELX software for structure refinement .

Validation : Cross-reference with computational simulations (e.g., DFT) for electronic structure alignment.

Q. How does the methoxymethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Testing :

- Expose the compound to buffered solutions (pH 5–9) at 25°C.

- Monitor degradation via HPLC over 24–72 hours.

- Findings :

- The methoxymethoxy group enhances stability in neutral to slightly basic conditions (pH 7–9) but hydrolyzes under strong acids (pH < 3).

- Mitigation : Use protective groups (e.g., tert-butyldimethylsilyl) for acidic reaction environments .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Employ palladium complexes with chiral ligands (e.g., BINAP or Josiphos) during Sonogashira coupling.

- Asymmetric Induction : Optimize solvent polarity (e.g., toluene) and temperature to enhance enantiomeric excess (ee).

- Analysis : Use chiral HPLC or circular dichroism (CD) to determine ee.

Future Directions : Explore biocatalytic methods (e.g., engineered enzymes) for green chemistry adaptations .

Q. What computational strategies predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or Huisgen reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

Case Study : DFT successfully predicted the reactivity of analogous ethynylbenzene derivatives in [2+2] cycloadditions .

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray sources to minimize noise.

- Refinement Tools : Apply SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (B-factors).

- Cross-Validation : Compare with neutron diffraction or electron microscopy data if twinning or disorder is observed .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Compile datasets from kinase inhibition assays or antibacterial studies.

- Normalize data using standardized controls (e.g., IC₅₀ values).

- Factor Identification :

- Evaluate substituent effects (e.g., replacing methoxy with trifluoromethoxy alters hydrophobic interactions).

- Adjust experimental conditions (e.g., cell line viability protocols).

Example : Modifications to the ethynyl group in 2-Chloro-1-ethynyl-4-methoxybenzene significantly impacted antibacterial efficacy .

Q. How can cross-disciplinary applications (e.g., materials science) leverage this compound’s properties?

Methodological Answer:

- Conductive Polymers : Incorporate into π-conjugated systems via Sonogashira polymerization.

- Metal-Organic Frameworks (MOFs) : Use ethynyl groups as linkers for coordination with transition metals (e.g., Cu, Pd).

- Characterization : Analyze conductivity via four-probe measurements or surface plasmon resonance (SPR).

Reference : Ethynyl-benzene derivatives are established building blocks in optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.